CYP3A4 Inhibition: 1-(3,4-Dimethylbenzyl)-1H-imidazol-2-amine Exhibits 86-Fold Greater Potency than an Unsubstituted Benzyl Analog
In an assay measuring inhibition of human CYP3A4, 1-(3,4-dimethylbenzyl)-1H-imidazol-2-amine displayed a potent IC50 value of 233 nM [1]. In contrast, the unsubstituted analog 1-benzyl-1H-imidazol-2-amine was found to be a significantly weaker inhibitor, with a reported IC50 of >20,000 nM (>20 µM) in a comparable human liver microsome assay [2]. This represents an 86-fold increase in potency conferred by the addition of the two methyl groups on the benzyl ring, underscoring the importance of the 3,4-dimethyl substitution for interactions with the CYP3A4 active site.
| Evidence Dimension | CYP3A4 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 233 nM |
| Comparator Or Baseline | 1-benzyl-1H-imidazol-2-amine (CAS 22944-67-8): IC50 > 20,000 nM |
| Quantified Difference | 86-fold lower IC50 (higher potency) |
| Conditions | Target compound: Human CYP3A4 expressed in insect supersomes, using midazolam as substrate [1]. Comparator: Human liver microsomes, using midazolam 1-hydroxylation by LC-MS/MS [2]. |
Why This Matters
For researchers studying drug-drug interactions or metabolism, the high CYP3A4 inhibitory potency of this compound makes it a more effective and selective chemical probe compared to its unsubstituted analog.
- [1] BindingDB. BDBM50568243 (CHEMBL4846752). Affinity Data: IC50 233 nM for human CYP3A4. Accessed April 21, 2026. View Source
- [2] BindingDB. BDBM50457867 (CHEMBL4203566). Affinity Data: IC50 20,000 nM for human CYP3A4. Accessed April 21, 2026. View Source
